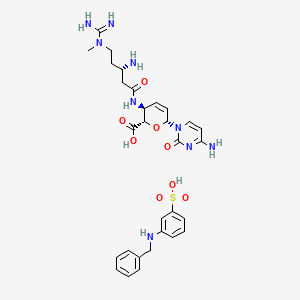![molecular formula C9H6N2S2 B14673500 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine CAS No. 42395-65-3](/img/structure/B14673500.png)
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine: is a heterocyclic compound that consists of a fused ring system incorporating both thiazole and benzothiazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 3-chloro-1,4-benzothiazine-2-carbaldehyde with ethyl mercaptol-acetate in the presence of a base . Another approach includes the use of thiourea as a reagent .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for industrial applications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
Chemistry: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Benzothiazole: Another heterocyclic compound containing nitrogen and sulfur, but with a different ring structure.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.
Uniqueness: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .
Properties
CAS No. |
42395-65-3 |
|---|---|
Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h2-5H,1H2 |
InChI Key |
CSPQDFLQBRWMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C3C1=NC=CS3)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)












